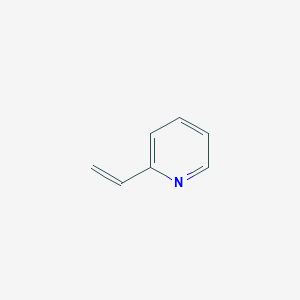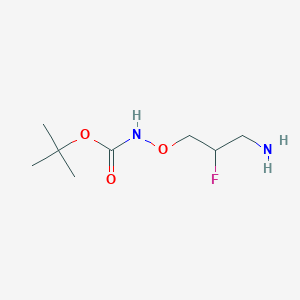
2-Amino-5-Chlorobenzophenonoxim
Übersicht
Beschreibung
2-Amino-5-chlorobenzophenone oxime is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.698 g/mol . It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorobenzophenone oxime has several scientific research applications:
Wirkmechanismus
Target of Action
It’s known that 2-amino-5-chlorobenzophenone, a closely related compound, is used in the synthesis of benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Mode of Action
If we consider its use in the synthesis of benzodiazepines, it’s likely that the compound interacts with its targets to modulate their activity, potentially enhancing the inhibitory effects of gaba neurotransmission .
Biochemical Pathways
, benzodiazepines, which can be synthesized from related compounds, primarily affect the GABAergic system. They enhance the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability .
Result of Action
If it behaves similarly to benzodiazepines, it may enhance gabaergic inhibition, leading to effects such as sedation, muscle relaxation, and anxiolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-5-chlorobenzophenone oxime can be synthesized through various methods. One common method involves the reduction of isoxazole using iron powder, toluene, and muriatic acid . Another method includes the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine .
Industrial Production Methods
Industrial production methods for 2-amino-5-chlorobenzophenone oxime are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chlorobenzophenone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: The amino and chlorine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, iron powder for reduction, and various acids and bases for substitution reactions .
Major Products Formed
Major products formed from these reactions include derivatives used in the synthesis of benzodiazepines and other pharmaceutical compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-amino-5-chlorobenzophenone oxime include:
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2’,5-dichlorobenzophenone
- 2-Amino-5-bromo-2’-fluorobenzophenone .
Uniqueness
What sets 2-amino-5-chlorobenzophenone oxime apart is its unique combination of functional groups (amino, chlorine, and oxime), which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAVNCINXJNLED-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230398 | |
| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-66-7, 18097-52-4 | |
| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15185-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chlorobenzophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-chlorobenzophenone oxime, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4AZJ6W4EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in their structure and how does this affect their interaction with copper ions?
A1: The syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in the orientation of the oxime group (N-OH) relative to the amino group (NH2) on the benzene ring. The anti isomer forms a stable complex with copper (II) ions, leading to a visible color change in solution []. This complex formation is not observed with the syn isomer [].
Q2: How do the spectroscopic properties of the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime reflect their structural differences?
A2: The syn and anti isomers exhibit distinct spectroscopic signatures. For instance, in proton-resonance spectroscopy, the hydroxyl and amino groups of both isomers show different chemical shifts, indicating their distinct chemical environments []. Infrared spectroscopy reveals a lower frequency for the symmetric N-H stretching vibration in the anti isomer compared to the syn isomer, further supporting the presence of an intramolecular hydrogen bond in the anti form [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride](/img/structure/B144075.png)



![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride](/img/structure/B144082.png)

![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)




